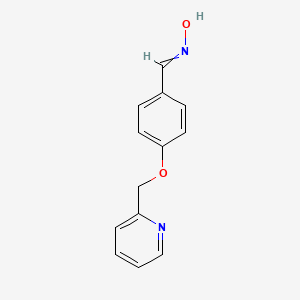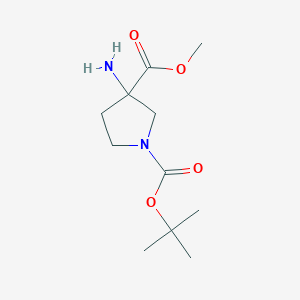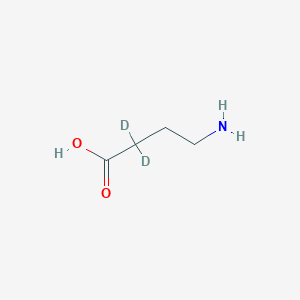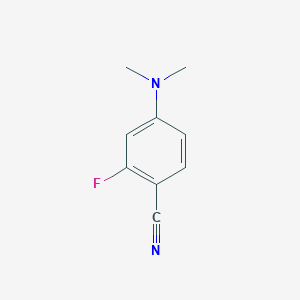
N-Phenyl-3,6-di(N-carbazolyl)carbazol
Übersicht
Beschreibung
“N-phenyl-3,6-di(N-carbazolyl)carbazole” is a compound that has been used in the field of optoelectronics . It is a nitrogen-containing aromatic heterocyclic conducting polymer . This compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
The synthesis of “N-phenyl-3,6-di(N-carbazolyl)carbazole” involves a four-step reaction sequence starting from carbazole . The process involves electropolymerization, which is the formation of polymer films on the electrode surface in an electrolyte solution via oxidative coupling reactions .Molecular Structure Analysis
The molecular structure of “N-phenyl-3,6-di(N-carbazolyl)carbazole” is complex. It is a tri-carbazole (3Cz) structure . The molecule is twisted (not planar), so the N-phenyl and carbazole orbitals are not sufficiently conjugated .Chemical Reactions Analysis
The chemical reactions involving “N-phenyl-3,6-di(N-carbazolyl)carbazole” are primarily oxidative in nature . The compound exhibits reversible electrochemical oxidation processes .Physical and Chemical Properties Analysis
“N-phenyl-3,6-di(N-carbazolyl)carbazole” exhibits excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It also has significant electrochromic behavior .Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „N-Phenyl-3,6-di(N-carbazolyl)carbazol“, wobei der Schwerpunkt auf einzigartigen Anwendungen liegt:
Elektrochrome Geräte
Diese Verbindung wird bei der Synthese von elektrochromen Polycarbazolfilmen verwendet, die robust sind und auf Elektrodenoberflächen elektropolymerisiert werden können. Diese Filme haben aufgrund ihrer Fähigkeit, bei angelegter elektrischer Ladung ihre Farbe zu ändern, potenzielle Anwendungen in intelligenten Fenstern, Displays und Spiegeln .
Optoelektronische Materialien
Carbazolderivate wie diese Verbindung sind bekannt für ihre Ladungstransporteigenschaften und hohen Triplett-Energielevel, was sie zu effektiven Hostmaterialien für phosphoreszierende Metallkomplexe macht. Dies ist entscheidend für die Entwicklung von photoleitenden, elektrolumineszierenden, elektrochromen und photorefraktiven Materialien .
Elektrolumineszierende Geräte
Die Struktur der Verbindung ermöglicht ihren Einsatz in elektrolumineszierenden Geräten. Wenn sie mit Iridiumkomplexen gepfropft wird, kann sie einen effizienten Ladungstransfer aufweisen, der für Leuchtdioden (LEDs) und andere Displaytechnologien unerlässlich ist .
Photovoltaik
Aufgrund ihrer konjugierten Struktur und ihrer elektronischen Eigenschaften kann diese Verbindung in Photovoltaikanwendungen eingesetzt werden. Sie kann zur Entwicklung von Solarzellen beitragen, indem sie die Lichtabsorption und den Ladungstransport verbessert .
Feldeffekttransistoren
Die elektronischen Eigenschaften von Carbazolderivaten machen sie für den Einsatz in Feldeffekttransistoren (FETs) geeignet. Diese Bauelemente sind grundlegende Komponenten in digitalen Schaltungen und könnten von der Stabilität und den Ladungstransporteigenschaften der Verbindung profitieren .
Superkondensatoren
In Energiespeicheranwendungen, wie z. B. Superkondensatoren, kann diese Verbindung aufgrund ihrer elektrochemischen Stabilität und Leitfähigkeit eine Rolle spielen. Sie könnte dazu beitragen, die Leistung und Effizienz dieser Geräte zu verbessern .
Biosensoren
Die Reaktivität von Carbazolderivaten macht sie zu Kandidaten für Biosensoranwendungen. Sie können aufgrund ihrer empfindlichen elektronischen Eigenschaften verwendet werden, um biologische Moleküle oder Veränderungen in biologischen Systemen zu detektieren .
Korrosionsschutz
Carbazolderivate wurden auf ihr Potenzial als Korrosionsschutzmittel untersucht. Ihre Fähigkeit, schützende Schichten auf Metalloberflächen zu bilden, könnte in verschiedenen industriellen Anwendungen zur Korrosionsverhinderung beitragen .
Wirkmechanismus
Target of Action
N-phenyl-3,6-di(N-carbazolyl)carbazole, also known as 9’-Phenyl-9’H-9,3’:6’,9’'-tercarbazole, primarily targets the formation of electrochromic polycarbazole films . These films are robust and are formed on the electrode surface in an electrolyte solution .
Mode of Action
The compound interacts with its targets through electropolymerization , a process that involves oxidative coupling reactions . This process results in the formation of polymer films on the electrode surface . The electro-generated polymer films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior .
Biochemical Pathways
The compound affects the electropolymerization pathway . Two compounds with a tri-carbazole (3Cz) structure, namely 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole (NO2-3Cz) and 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz), were synthesized and electropolymerized into robust polymer films on the electrode surface in an electrolyte solution via the oxidative coupling reactions . The possible electropolymerization mechanisms of the NO2-3Cz and NH2-3Cz monomers are suggested; that of the former is through carbazole–carbazole coupling, and the latter is through both carbazole–carbazole and NH2–carbazole coupling .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that the compound has a molecular weight of 573.684 and a density of 1.3±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is the formation of robust polymer films on the electrode surface . These films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior . The color of the films changes upon oxidation .
Action Environment
The action of the compound is influenced by the electrolyte solution in which electropolymerization occurs . The environment, including factors such as the presence of other compounds and the specific conditions of the electrolyte solution, can influence the compound’s action, efficacy, and stability .
Zukünftige Richtungen
The future directions for “N-phenyl-3,6-di(N-carbazolyl)carbazole” are likely to involve further exploration of its optoelectronic applications . Its unique properties make it a potential candidate for use in a variety of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biochemische Analyse
Biochemical Properties
N-phenyl-3,6-di(N-carbazolyl)carbazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in oxidative coupling reactions, leading to the formation of robust polymer films . These interactions are primarily driven by the carbazole–carbazole coupling mechanism, which facilitates the formation of stable polymer structures.
Cellular Effects
The effects of N-phenyl-3,6-di(N-carbazolyl)carbazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the electrochemical properties of N-phenyl-3,6-di(N-carbazolyl)carbazole enable it to participate in redox reactions, thereby affecting cellular oxidative states and signaling pathways . Additionally, its ability to form polymer films can impact cellular adhesion and morphology.
Molecular Mechanism
At the molecular level, N-phenyl-3,6-di(N-carbazolyl)carbazole exerts its effects through specific binding interactions with biomolecules. The compound’s tri-carbazole structure allows it to engage in carbazole–carbazole coupling, leading to the formation of stable polymer networks . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, N-phenyl-3,6-di(N-carbazolyl)carbazole can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-3,6-di(N-carbazolyl)carbazole change over time due to its stability and degradation properties. Studies have shown that this compound maintains its electrochemical activity over extended periods, making it suitable for long-term applications . Its stability can be influenced by environmental factors such as temperature and pH, which may affect its degradation rate and long-term efficacy.
Dosage Effects in Animal Models
The effects of N-phenyl-3,6-di(N-carbazolyl)carbazole vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular function and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-phenyl-3,6-di(N-carbazolyl)carbazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in oxidative coupling reactions underscores its involvement in redox metabolism, where it can influence metabolic flux and metabolite levels . Additionally, its interactions with specific enzymes can modulate the activity of metabolic pathways, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-phenyl-3,6-di(N-carbazolyl)carbazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to traverse cellular membranes.
Subcellular Localization
The subcellular localization of N-phenyl-3,6-di(N-carbazolyl)carbazole is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can impact its ability to participate in biochemical reactions and influence cellular processes, such as signal transduction and gene expression.
Eigenschaften
IUPAC Name |
3,6-di(carbazol-9-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGYQBGJQMTXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)


![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)


![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)
